molecular formula C29H21N3O7 B11559428 2-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate

2-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate

Cat. No.: B11559428
M. Wt: 523.5 g/mol
InChI Key: ZUWOHLDRKSLTDQ-QBWJOBNYSA-N
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Description

2-[(E)-{[(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a phenylformamido group, and a furan-2-carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and phenylformamido intermediates, followed by their coupling under specific conditions to form the desired compound. Common reagents used in these reactions include amines, carboxylic acids, and coupling agents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole or furan moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(E)-{[(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(E)-{[(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-[(E)-{[(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE: shares structural similarities with other compounds containing benzodioxole or furan moieties.

Uniqueness

  • The unique combination of functional groups in this compound imparts specific chemical and biological properties that distinguish it from other similar compounds. Its ability to undergo diverse chemical reactions and its potential applications in various fields highlight its uniqueness.

Properties

Molecular Formula

C29H21N3O7

Molecular Weight

523.5 g/mol

IUPAC Name

[2-[(E)-[[(E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C29H21N3O7/c33-27(20-7-2-1-3-8-20)31-22(15-19-12-13-24-26(16-19)38-18-37-24)28(34)32-30-17-21-9-4-5-10-23(21)39-29(35)25-11-6-14-36-25/h1-17H,18H2,(H,31,33)(H,32,34)/b22-15+,30-17+

InChI Key

ZUWOHLDRKSLTDQ-QBWJOBNYSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C(\C(=O)N/N=C/C3=CC=CC=C3OC(=O)C4=CC=CO4)/NC(=O)C5=CC=CC=C5

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NN=CC3=CC=CC=C3OC(=O)C4=CC=CO4)NC(=O)C5=CC=CC=C5

Origin of Product

United States

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